molecular formula C2H2F2<br>C2H2F2<br>CH2=CF2 B3415555 Vinylidene fluoride CAS No. 24937-79-9

Vinylidene fluoride

Cat. No.: B3415555
CAS No.: 24937-79-9
M. Wt: 64.03 g/mol
InChI Key: BQCIDUSAKPWEOX-UHFFFAOYSA-N
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Description

Vinylidene fluoride (VDF, CH₂=CF₂) is a fluorinated hydrocarbon monomer critical in synthesizing high-performance polymers. At room temperature, VDF exists as a colorless, flammable gas with a boiling point of −84°C and forms explosive mixtures with air . Its polymerization is highly exothermic, producing semicrystalline homopolymers like poly(this compound) (PVDF) and copolymers with trifluoroethylene (TrFE), hexafluoropropylene (HFP), or chlorotrifluoroethylene (CTFE) . PVDF exhibits exceptional chemical resistance, thermal stability (melting point ~170°C), and piezoelectric/ferroelectric properties, making it valuable in sensors, membranes, and energy storage devices .

Chemical Reactions Analysis

Vinylidene fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include peroxides for polymerization and various halogenated compounds for substitution reactions. The major products formed from these reactions are polythis compound and its copolymers .

Scientific Research Applications

Electronics and Sensors

PVDF and its copolymers are widely used in electronic devices due to their excellent dielectric properties and flexibility. They are utilized in:

  • Non-volatile memory devices : The ferroelectric properties of PVDF make it suitable for memory applications where data retention is critical.
  • Sensors and actuators : PVDF films can convert mechanical stress into electrical signals (and vice versa), making them ideal for pressure sensors and actuators in robotics.
Application TypeMaterial UsedKey Properties
Non-volatile memoryP(VDF-TrFE)High chemical stability, compact structure
SensorsPVDFPiezoelectricity, flexibility
ActuatorsPVDFFerroelectricity

Membrane Technology

VDF-based membranes are employed in water treatment and gas separation processes. The incorporation of VDF into polymer blends enhances membrane performance through:

  • Improved selectivity : Blending VDF with other polymers can create membranes that selectively allow certain ions or molecules to pass while blocking others.
  • Enhanced mechanical properties : VDF contributes to the mechanical strength and durability of membranes.

Case Study : Research on polyaniline (PANI) blended with PVDF has shown significant improvements in membrane performance for wastewater treatment applications. The PANI-PVDF membranes exhibited enhanced antifouling properties due to their tunable surface characteristics .

Biomedical Applications

PVDF's biocompatibility makes it suitable for various biomedical applications:

  • Tissue engineering : PVDF scaffolds can support cell growth and differentiation due to their favorable mechanical properties.
  • Drug delivery systems : The ability to modify PVDF's surface can enable controlled drug release.

Case Study : A study demonstrated that PVDF scaffolds could effectively support the growth of human mesenchymal stem cells, indicating their potential for regenerative medicine .

Properties Enhancing Applications

The unique properties of VDF-derived materials significantly contribute to their applicability:

  • Chemical Resistance : PVDF is resistant to solvents, acids, and bases, making it suitable for harsh environments.
  • Thermal Stability : It maintains performance over a wide temperature range.
  • Low Flammability : VDF-based materials exhibit low flammability compared to other polymers.

Synthesis Techniques

The synthesis of VDF-based polymers typically involves radical polymerization processes. Various methods such as solution casting, electrospinning, and Langmuir-Blodgett deposition are employed to fabricate films with desired properties.

Synthesis MethodDescriptionApplication Areas
Solution CastingDissolving polymers in a solventThin films for sensors
ElectrospinningCreating nanofibers from polymer solutionsMembranes for filtration
Langmuir-Blodgett DepositionLayer-by-layer film formationCoatings for electronic devices

Comparison with Similar Compounds

Chemical Structure and Polymerization

VDF vs. Vinyl Fluoride (VF, CH₂=CHF):

  • VDF has two fluorine atoms on one carbon, enhancing polarity and crystallinity in polymers.
  • VF contains one fluorine atom, resulting in lower fluorination and weaker dipole interactions. PVF (polyvinyl fluoride) films are less chemically resistant than PVDF .

VDF vs. Tetrafluoroethylene (TFE, CF₂=CF₂):

  • TFE is fully fluorinated, forming polytetrafluoroethylene (PTFE), which is non-polar and has superior non-stick properties.
  • VDF ’s asymmetric structure enables piezoelectricity, unlike PTFE .

Copolymers:

  • PVDF-TrFE : Incorporation of TrFE (CF₂=CF-CF₃) disrupts PVDF’s crystallinity, enhancing ferroelectric polarization (remanent polarization ~80 mC/m² vs. ~50 mC/m² for PVDF) .
  • Viton® (VDF-HFP/CTFE) : Elastomeric copolymers with HFP/CTFE exhibit flexibility and chemical resistance, suited for seals and gaskets .

Physical and Thermal Properties

Property PVDF PTFE PVDF-TrFE Viton®
Melting Point (°C) ~170 ~327 ~150 ~200
Glass Transition (°C) −35 −120 −25 −20
Crystallinity (%) 50–60 90–95 30–50 Amorphous
Density (g/cm³) 1.77–1.80 2.15–2.20 1.85–1.90 1.80–1.85

Data compiled from

  • Thermal Stability : PTFE outperforms PVDF due to stronger C-F bonds. However, PVDF-TrFE copolymers sacrifice thermal stability for enhanced piezoelectricity .
  • Mechanical Strength : PVDF’s semicrystalline structure provides superior tensile strength (~50 MPa) compared to elastomeric Viton® (~10–20 MPa) .

Dielectric and Ferroelectric Properties

  • PVDF : Dielectric constant ~8–12 at 1 kHz. The β-phase content (60–80%) determines piezoelectric coefficients (d₃₃ ~20–30 pC/N) .
  • PVDF-TrFE : Higher β-phase stability (d₃₃ ~30–40 pC/N) and remanent polarization due to TrFE’s steric effects .
  • Nanocomposites: PVDF/graphene composites achieve dielectric constants >100 at 1 kHz, while PVDF/TiO₂ nanorods enhance energy density (~15 J/cm³) .

Biological Activity

Vinylidene fluoride (VDF), a colorless gas at room temperature, is primarily known for its role in producing poly(this compound) (PVDF), a polymer with significant applications in various fields, including electronics, membranes, and biomedical devices. This article explores the biological activity of VDF and its derivatives, particularly focusing on their antimicrobial properties, cytotoxicity, and potential applications in biomedicine.

Overview of this compound

This compound (VDF) has the chemical formula C2H2F2\text{C}_2\text{H}_2\text{F}_2 and is classified as a fluorinated compound. Its polymerization leads to PVDF, which exhibits unique properties such as high chemical resistance, thermal stability, and piezoelectricity. These characteristics make PVDF a candidate for various applications, including membranes for water treatment and coatings for medical devices.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of PVDF membranes modified with various agents. For instance, a study demonstrated that PVDF membranes grafted with poly(hexamethylene guanidine hydrochloride) (PHMG) exhibited remarkable antimicrobial properties against common pathogens like Escherichia coli and Staphylococcus aureus. The results showed that the inhibition rates reached over 99.99% when the concentration of PHMG in PVDF was at 10% or higher .

Table 1: Inhibition Rates of PVDF Membranes

SampleE. coli Colonies (CFU/mL)Inhibition Rate (%)S. aureus Colonies (CFU/mL)Inhibition Rate (%)
PVDF21.50022.200
PVDF-1%16.5023.2611.0050.45
PVDF-3%7.4065.584.1081.53
PVDF-5%2.0290.605.7097.43
PVDF-10%099.99099.99
PVDF-15%099.99099.99

Cytotoxicity Studies

While the antimicrobial properties of VDF and its derivatives are promising, it is essential to evaluate their cytotoxic effects on human cells to ensure safety for biomedical applications. A study evaluated the cytotoxicity of PVDF membranes using human fibroblast cells and found that the membranes exhibited low cytotoxicity at specific concentrations, indicating their potential for safe use in medical devices .

Case Studies on Applications

  • Water Treatment : Antimicrobial PVDF membranes have been developed to combat biofouling in water treatment systems by preventing microbial growth on membrane surfaces . This application is crucial for maintaining the efficiency of filtration systems.
  • Biomedical Coatings : The modification of PVDF with antimicrobial agents has led to advancements in coatings for medical implants and devices, reducing infection rates post-surgery .
  • Electrospinning Techniques : Research has shown that incorporating carbon nanotubes into PVDF through electrospinning enhances its electrical and mechanical properties while maintaining its antimicrobial activity . This composite material shows promise for various applications, including sensors and actuators.

Q & A

Basic Research Questions

Q. What experimental methods are most effective for synthesizing VDF-based homopolymers and copolymers?

  • Methodological Answer : Solution casting and photomediated controlled radical polymerization (CRP) are widely used. CRP enables precise control over molecular weight and architecture, critical for tailoring mechanical/thermal properties. For copolymers, monitor monomer feed ratios and reaction kinetics via NMR or FTIR to confirm structural integrity .

Q. How can X-ray diffraction (XRD) and FTIR spectroscopy distinguish between α- and β-phase crystallinity in PVDF?

  • Methodological Answer : XRD peaks at 18.5° (α-phase) vs. 20.6° (β-phase) reflect differences in chain packing. FTIR identifies β-phase via absorption bands at 840 cm⁻¹ (CF₂ bending) and 1275 cm⁻¹ (trans-planar conformation). Annealing or mechanical stretching during synthesis enhances β-phase content, which is critical for piezoelectric applications .

Q. What are the primary toxicological endpoints for VDF exposure in preclinical studies?

  • Methodological Answer : Acute hepatotoxicity in PCB-pretreated rats (e.g., elevated ALT/AST levels) and carcinogenicity in long-term inhalation studies (e.g., hepatocellular adenomas). Use dose-response models and control for confounding variables like diet or co-exposure to other fluorinated compounds .

Advanced Research Questions

Q. How do graphene oxide (GO) nanofillers enhance the dielectric properties of PVDF composites?

  • Methodological Answer : GO introduces interfacial polarization via hydroxyl/epoxy groups, increasing permittivity. Optimize filler dispersion using sonication and surfactant-assisted solution casting. TGA and DMA confirm thermal stability and interfacial adhesion, while impedance spectroscopy quantifies dielectric loss .

Q. What strategies resolve contradictions in reported carcinogenicity data for VDF?

  • Methodological Answer : Conduct meta-analyses weighted by study reliability (e.g., ECETOC’s "Code of Reliability" grading). Prioritize studies with robust sample sizes, controlled exposure durations, and histopathological validation. Address interspecies variability using human-relevant in vitro models (e.g., 3D hepatocyte spheroids) .

Q. How does PMMA blending influence PVDF crystallization kinetics and morphology?

  • Methodological Answer : PMMA disrupts PVDF chain alignment, favoring α-phase formation. Use polarized optical microscopy (POM) and differential scanning calorimetry (DSC) to track crystallization half-times. Adjust blend ratios (e.g., 70:30 PVDF/PMMA) to balance ductility and crystallinity .

Q. What analytical methods are recommended for detecting VDF metabolites in biological matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization for urinary difluoroacetic acid (DFAA). Validate methods using spike-recovery experiments and internal standards (e.g., isotopically labeled DFAA). Cross-reference with metabolomics databases like HMDB or KEGG .

Q. How can electroactive PVDF composites be optimized for energy harvesting applications?

  • Methodological Answer : Incorporate TiO₂ nanoparticles or silver nanowires to enhance β-phase content and conductivity. Use in situ poling during electrospinning to align dipoles. Characterize output via piezoelectric coefficient (d₃₃) measurements and impedance matching circuits .

Q. What design principles govern copolymer architecture for improved chemical resistance?

  • Methodological Answer : Introduce hexafluoropropylene (HFP) units into VDF copolymers to reduce crystallinity and enhance solvent resistance. Use SEC-MALS for molecular weight distribution analysis and SAXS/WAXS to correlate structure with solvent permeability .

Q. How can systematic review methodologies address gaps in VDF environmental impact studies?

  • Methodological Answer : Adopt Boolean search strings (e.g., "vinylidene fluoride + bioaccumulation + toxicity") across PubMed, Scopus, and Web of Science. Exclude non-peer-reviewed sources and apply PRISMA guidelines for bias assessment. Prioritize studies with fate-transport modeling or ecotoxicological endpoints (e.g., Daphnia magna LC₅₀) .

Properties

IUPAC Name

1,1-difluoroethene
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InChI

InChI=1S/C2H2F2/c1-2(3)4/h1H2
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InChI Key

BQCIDUSAKPWEOX-UHFFFAOYSA-N
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Canonical SMILES

C=C(F)F
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Molecular Formula

C2H2F2, Array
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Related CAS

24937-79-9
Record name Poly(vinylidene fluoride)
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DSSTOX Substance ID

DTXSID3021439
Record name Vinylidene fluoride
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Molecular Weight

64.03 g/mol
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Physical Description

1,1-Difluoroethylene (or vinylidene fluoride) is a colorless gas which is flammable in the ranges of 5.5 to 21%. It is toxic by inhalation and contact. It is slightly soluble in water and soluble in alcohol and ether. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Gas or Vapor, Colorless gas with a faint, ethereal odor; Note: Shipped as a liquefied compressed gas; [NIOSH], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a faint, ethereal odor., Colorless gas with a faint, ethereal odor. [Note: Shipped as a liquefied compressed gas.]
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Boiling Point

-123 °F at 760 mmHg (NTP, 1992), -85.7 °C, -83 °C, -123 °F, -122 °F
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Flash Point

Flammable gas, NA (Gas)
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Solubility

0.018 g/100 g at 77 °F and 760 mmHg (NTP, 1992), Slightly sol in water; sol in alcohol and ether, Water solubility = 6.3 cu cm/100 g at 25 °C and 10 kPa, Water solubility = 0.018 g/100 g at 25 °C and 760 mm Hg, Water solubility = 165 ppm at 25 °C, In water, 164.9 mg/L at 25 °C, Solubility in water: none, Insoluble
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Density

0.617 at 75 °F (liquid) (NTP, 1992) - Less dense than water; will float, 0.617 g/cc at 24 °C (liquid), Critical density = 417 kg/cu m; Heat of formation = -345.2 kJ/mol at 25 °C; Heat of polymerization = -474.21 kJ/mol at 25 °C; explosive limits = 5.8-20.3 vol % in air, Relative density (water = 1): 0.6, 0.617 at 75 °F, 2.21(relative gas density)
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Vapor Density

2.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.2 (AIR= 1), Relative vapor density (air = 1): 2.2, 2.21
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Vapor Pressure

21584 mmHg at 50 °F ; 26980 mmHg at 68 °F (NTP, 1992), Liquid molar volume = 0.055194 cu m/kmol; Vapor pressure = 3X10+4 mm Hg at 25 C (calculated from experimentally derived coefficients), 3.0X10+4 mm Hg at 25 °C, 35.2 atm
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Impurities

Oxygen, 0.05 mol% max; other impurities, 0.2 mol% max and moisture, 0.01 mol% max...other impurities present are vinyl fluoride, difluoromethane, 1,1-difluoroethane, 1,1-difluoro-1-chloroethane and 1,1,1-trifluoroethane
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Color/Form

Colorless gas, Colorless gas [Note: Shipped as a liquefied compressed gas].

CAS No.

75-38-7, 24937-79-9
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Melting Point

-227 °F (NTP, 1992), -144 °C at 1 atm /freezing point/, -144 °C, -227 °F
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Synthesis routes and methods I

Procedure details

Into a 2 liter-autoclave, 1000 g of deionized water, 0.8 g of methylcellulose, 2.5 g of ethyl acetate, 4 g of di-iso-propyl peroxydicarbonate (IPP), 396 g of vinylidene fluoride, and 4 g of monomethyl maleate (giving a vinylidene fluoride/monomethyl maleate (mol ratio)=100/0.50), were charged and subjected to suspension polymerization at 28° C. for 47 hours.
Name
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 2 liter-autoclave, 1040 g of deionized water, 0.8 g of methyl cellulose, 2 g of diisopropyl peroxydicarbonate (IPP), 396 g of vinylidene fluoride and 4 g of monomethyl maleate (giving a vinylidene fluoride/monomethyl maleate (mol ratio)=100/1.01) were charged and subjected to suspension polymerization at 28° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1040 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In prior arts, it is unknown reaction system that mono-, bis- or tris(3,3,3-trifluoropropyl)benzene is producing from 3,3,3-trifluoropropylene and benzene by Friedel-Crafts type reaction. As a process for producing 3,3,3-trifluoropropylbenzene, a certain process has been proposed in U.S. Pat. No. 3,080,428, in which process 3,3,3-trifluoropropyl ether is brought into reaction with benzene in the presence of hydrogen fluoride. However, since in the proposed process, water is formed from the reactants, the catalytic activity is reduced during the reaction and the recovery of once used catalyst is difficult. In addition, since the starting material, 3,3,3-trifluoropropyl ether, is obtained by the reaction of expensive vinylidene fluoride, formaldehyde or its polymer and hydrogen fluoride in a yield as low as 50 to 60%, the thus obtained 3,3,3-trifluoropropyl ether is highly expensive.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Vinylidene fluoride

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